molecular formula C18H24N2O2 B1262093 (2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

Cat. No. B1262093
M. Wt: 300.4 g/mol
InChI Key: KZAOEMMZRGEBST-ODRPYRSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide is a natural product found in Aglaia elliptica and Aglaia odorata with data available.

Scientific Research Applications

CB2 Cannabinoid Receptor Agonism

  • A study identified compound 3, a pyridine derivative related to (2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide, as a potent and selective CB2 cannabinoid receptor agonist. It showed in vivo efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).

Anticonvulsant Activity

  • New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, closely related to the specified chemical, demonstrated anticonvulsant activity in preclinical models. They combined elements of clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide (Kamiński et al., 2016).

Enantioselective Preparation of Pharmaceutical Precursors

  • The enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide, a precursor to the pharmaceutical levetiracetam, was achieved using a nitrile hydratase enzyme. This method is significant for the formation of various active pharmaceutical ingredients (Grill et al., 2021).

Liquid-Liquid Miscibility in Pharmaceutical Formulations

  • A study on Brivaracetam, a structurally similar compound, explored the impact of sodium chloride on liquid-liquid miscibility in IV formulations. This research is crucial for ensuring safe IV injections without the risk of liquid-liquid miscibility gap at physiological temperatures (Couvrat et al., 2016).

Kappa-Opioid Receptor Antagonism

  • A novel kappa-opioid receptor antagonist, structurally related to the given compound, demonstrated high affinity and selectivity, showing potential for treating depression and addiction disorders (Grimwood et al., 2011).

properties

Product Name

(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

InChI

InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16-/m1/s1

InChI Key

KZAOEMMZRGEBST-ODRPYRSTSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2

SMILES

CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2

Canonical SMILES

CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2

synonyms

odorine
odorinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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